molecular formula C28H27N3O3 B14080492 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14080492
M. Wt: 453.5 g/mol
InChI Key: NZXKMEWFJISLKB-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the hydroxy, dimethyl, methoxy, and phenyl groups through substitution reactions.
  • Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the double bonds or aromatic rings, leading to the formation of saturated compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Cell signaling: It can be used to study cell signaling pathways.

Medicine

    Drug development: The compound and its derivatives may have potential as therapeutic agents for various diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material science: The compound may be used in the development of new materials with unique properties.

    Agriculture: It can be used as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting cell signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyrazoles: Other compounds in this class with different substituents.

    Phenyl-substituted pyrazoles: Compounds with similar core structures but different phenyl group substitutions.

Uniqueness

The uniqueness of 3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H27N3O3/c1-17-15-18(2)27(32)22(16-17)24-23-25(30-29-24)28(33)31(26(23)20-7-5-4-6-8-20)14-13-19-9-11-21(34-3)12-10-19/h4-12,15-16,26,32H,13-14H2,1-3H3,(H,29,30)

InChI Key

NZXKMEWFJISLKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5)O)C

Origin of Product

United States

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